![molecular formula C24H27N3O5S2 B2646859 Ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate CAS No. 850909-43-2](/img/structure/B2646859.png)
Ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate
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Overview
Description
The compound contains several functional groups including an ethyl group, a methyl group, a sulfonyl group, a benzoyl group, an imino group, and a carboxylate group. These groups are attached to a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity could be influenced by the functional groups present .Scientific Research Applications
Synthesis and Cardiac Electrophysiological Activity
The synthesis and evaluation of cardiac electrophysiological activities of compounds structurally related to Ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate have been explored. For example, a study by Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, showing potency in vitro similar to sematilide, a selective class III agent. This indicates the potential of such compounds in developing new cardiac electrophysiological agents Morgan et al., 1990.
Catalytic Systems and Synthesis Efficiency
Khaligh (2014) utilized 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing polyhydroquinoline derivatives. This method offers a clean, simple, and efficient approach for synthesizing complex organic compounds, highlighting the versatility and application of related catalysts in organic synthesis Khaligh, 2014.
Bioactive Molecule Synthesis
Patel et al. (2009) focused on synthesizing fluoro-substituted benzothiazoles with potential antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This study underscores the importance of such compounds in developing new therapeutic agents Patel et al., 2009.
Antibacterial Evaluation
Aziz‐ur‐Rehman et al. (2017) synthesized 1,3,4-oxadiazole derivatives with sulfamoyl and piperidine functionalities, demonstrating valuable antibacterial properties. This research signifies the role of such compounds in addressing bacterial resistance and developing new antibacterial agents Aziz‐ur‐Rehman et al., 2017.
Drug Metabolism
Zmijewski et al. (2006) explored the application of biocatalysis in drug metabolism, focusing on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This study highlights the potential of microbial-based systems in producing drug metabolites for structural characterization and pharmacokinetic studies Zmijewski et al., 2006.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-4-32-23(29)18-7-10-20-21(15-18)33-24(26(20)3)25-22(28)17-5-8-19(9-6-17)34(30,31)27-13-11-16(2)12-14-27/h5-10,15-16H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOCRNBHOGLWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate |
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